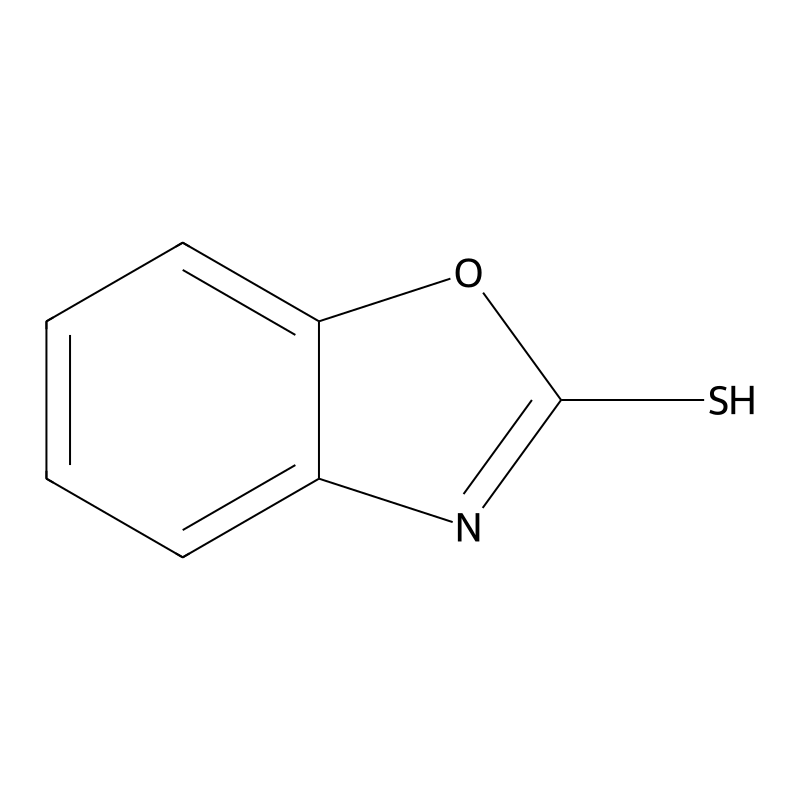

2-Mercaptobenzoxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Corrosion Inhibition

One of the significant areas of research involving 2-MB is its potential for corrosion inhibition. Studies have shown that 2-MB can effectively inhibit the corrosion of various metals, including copper, brass, and steel, in different corrosive environments. This effect is attributed to the formation of a protective film on the metal surface by 2-MB molecules, which hinders the interaction between the corrosive agent and the metal.

Here are some sources for further reading:

- "Synergistic effect of 2-mercaptobenzoxazole and chloride ions on the corrosion inhibition of mild steel in sulfuric acid solution"

- "Inhibition of the corrosion of copper in aerated hydrochloric acid solutions by 2-mercaptobenzoxazole and its derivatives"

Antibacterial and Antifungal Properties

Research suggests that 2-MB also possesses antibacterial and antifungal properties. Studies have reported its effectiveness against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The mechanism of this action is still under investigation, but it is believed to involve the disruption of cell membrane function in these microorganisms.

Here are some sources for further reading:

- "Synthesis and antimicrobial activity of some novel 2-substituted benzoxazole derivatives"

- "Antimicrobial activity of 2-mercaptobenzoxazole derivatives"

Other Potential Applications

-MB is also being explored for its potential applications in other areas of scientific research, including:

- As a precursor in the synthesis of other functional molecules: The unique structure of 2-MB makes it a valuable building block for the synthesis of various organic compounds with potential applications in pharmaceuticals, materials science, and other fields.

- As a chelating agent: 2-MB can form complexes with metal ions, which makes it a potential candidate for various applications, such as metal separation and detoxification.

2-Mercaptobenzoxazole is an organosulfur compound with the molecular formula C₇H₅NOS. It appears as a beige crystalline powder and has a melting point of approximately 192-195 °C. The compound is characterized by the presence of both a benzoxazole ring and a thiol group, which contributes to its unique chemical properties. Its structure allows for various tautomeric forms, predominantly existing as a thione under standard conditions, with the thiol form being less stable but relevant in specific environments .

2-Mercaptobenzoxazole acts as a corrosion inhibitor by forming a protective film on the metal surface through a process called chemisorption. The sulfur atom in the thiol group has an affinity for metal surfaces, creating a bond that hinders the access of corrosive agents like oxygen and water to the underlying metal [].

- Oxidation: The compound can be oxidized to form mercaptobenzoxazole disulfide, which further reacts with amines to yield sulfenamide derivatives .

- Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions, particularly at the para position relative to the nitrogen atom .

- Thiol-Ene Reaction: This reaction occurs under solvent-free conditions, leading to the formation of carbofunctional derivatives .

These reactions highlight its versatility as a reagent in organic synthesis.

2-Mercaptobenzoxazole exhibits significant biological activities, including:

- Antimicrobial Properties: It has been shown to possess antibacterial and antifungal activities, making it useful in medicinal chemistry .

- Carbonic Anhydrase Inhibition: The compound acts as an inhibitor of human carbonic anhydrase isoforms, with inhibition constants ranging from 0.97 to 88.4 μM .

- Antitumor Activity: Substituted derivatives of 2-mercaptobenzoxazole demonstrate cytotoxic effects against cancer cell lines, including inhibition of Ehrlich Ascites tumors .

These biological properties underscore its potential therapeutic applications.

2-Mercaptobenzoxazole can be synthesized through various methods:

- Reaction of Aniline and Carbon Disulfide: This industrial method involves high-temperature reactions between aniline and carbon disulfide in the presence of sulfur:

- Traditional Synthesis: A classical method involves the reaction of 2-aminothiophenol with carbon disulfide:

- Functionalization Reactions: Recent studies have explored functionalizing 2-mercaptobenzoxazole with various acylating agents to yield new derivatives with enhanced biological activity .

These synthesis routes illustrate the compound's accessibility and adaptability for further chemical modifications.

2-Mercaptobenzoxazole finds diverse applications across several fields:

- Rubber Industry: It is widely used as an accelerator in sulfur vulcanization processes, enhancing the strength and durability of rubber products while reducing sulfur requirements .

- Medicinal Chemistry: The compound serves as a scaffold for developing pharmaceuticals due to its antibacterial, antifungal, and anticancer properties .

- Surface Treatment: It is utilized in protecting metals from corrosion and improving surface properties in various materials .

These applications highlight its importance in both industrial and medicinal contexts.

Studies on 2-Mercaptobenzoxazole have focused on its interactions with biological targets, particularly enzymes like carbonic anhydrase. Research has shown that it binds effectively within the active site of these enzymes, facilitating unique interactions that can be exploited for therapeutic purposes. For example, crystallographic studies reveal how it coordinates with metal ions within enzyme active sites, influencing enzymatic activity and providing insights into its mechanism of action .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2-Mercaptobenzoxazole, each exhibiting unique properties:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Mercaptobenzothiazole | Contains a thiol group | Primarily used in rubber vulcanization |

| Benzothiazole | Similar ring structure | Lacks thiol functionality; used in dyes |

| Benzoxazole | Basic benzene and oxazole | Exhibits different biological activities |

| Thiazolidine | Contains sulfur | Known for anti-inflammatory properties |

These comparisons illustrate how 2-Mercaptobenzoxazole stands out due to its dual functionality as both a thiol and an aromatic compound, enabling diverse applications and interactions.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant